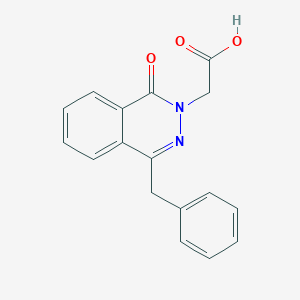

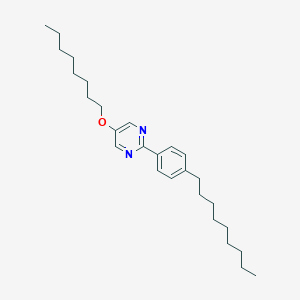

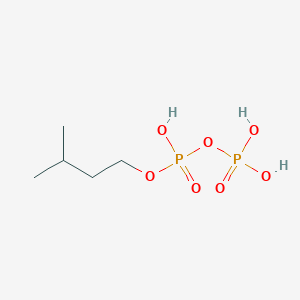

![molecular formula C8H5NO2 B039303 Furo[2,3-c]piridina-2-carbaldehído CAS No. 112372-06-2](/img/structure/B39303.png)

Furo[2,3-c]piridina-2-carbaldehído

Descripción general

Descripción

Synthesis Analysis

The synthesis of Furo[2,3-c]pyridine derivatives typically involves several key steps, starting from furan-2-carbaldehyde. A notable method involves the Perkin's reaction to prepare 3-(Furan-2-yl)propenoic acid, which is then converted to azides and cyclized to give furo[3,2-c]pyridin-4(5H)-one. Further reactions, including the Suzuki coupling, allow for the generation of various substituted derivatives (Hrasna, Ürgeová, & Krutošíková, 2012).

Molecular Structure Analysis

The molecular structure of Furo[2,3-c]pyridine-2-carbaldehyde and its derivatives is characterized by a fused ring system that combines the aromatic pyridine ring with the five-membered furan ring. This structure is pivotal in its chemical reactivity and the biological activities exhibited by its derivatives.

Chemical Reactions and Properties

Furo[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions that demonstrate its versatility. These include nucleophilic addition, cycloaddition, and ring transformation reactions. The compound and its derivatives can engage in ligand-free photocatalytic C–C bond cleavage, utilizing biomass-derived chemicals as efficient green C1 building blocks (Yu et al., 2018). The reactivity of the pyridine moiety has been successfully explored through C-H amination and borylation reactions, highlighting the chemical reactivity space of 2,3-substituted derivatives (Fumagalli & da Silva Emery, 2016).

Physical Properties Analysis

The physical properties of Furo[2,3-c]pyridine-2-carbaldehyde derivatives, such as solubility, melting point, and boiling point, are significantly influenced by the nature of the substituents on the ring system. These properties are critical in determining the compound's suitability for various applications in organic synthesis and pharmaceutical development.

Chemical Properties Analysis

The chemical properties of Furo[2,3-c]pyridine-2-carbaldehyde are defined by its reactivity towards various reagents and conditions. Its ability to undergo diverse reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, makes it a valuable compound in synthetic chemistry. The electron-deficient nature of the pyridine ring in certain derivatives, such as those used in organic light-emitting diodes, demonstrates the wide range of chemical properties these compounds can exhibit (Lee & Lee, 2013).

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Antimicrobianos

Furo[2,3-c]piridina-2-carbaldehído: se ha utilizado en la síntesis de compuestos con posibles propiedades antimicrobianas. Un estudio informó la construcción de un fotosensibilizador basado en este compuesto, que exhibió un alto rendimiento cuántico y eficiencia de generación de especies reactivas de oxígeno. Este compuesto, llamado LIQ-TF, mostró resultados prometedores para la imagen específica y la ablación fotodinámica de bacterias Gram-positivas, lo que indica su potencial como agente terapéutico contra bacterias multirresistentes a los medicamentos .

Ciencia de Materiales: Fotosensibilizadores

En la ciencia de los materiales, los derivados de This compound se han desarrollado como fotosensibilizadores con aplicaciones en terapia fotodinámica. El compuesto LIQ-TF mencionado anteriormente no solo tiene aplicaciones médicas, sino que también demuestra la versatilidad del compuesto en la ciencia de los materiales debido a su emisión cercana al infrarrojo y su alto rendimiento cuántico .

Propiedades

IUPAC Name |

furo[2,3-c]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUIVASBGOEYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348982 | |

| Record name | furo[2,3-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112372-06-2 | |

| Record name | Furo[2,3-c]pyridine-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112372-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | furo[2,3-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

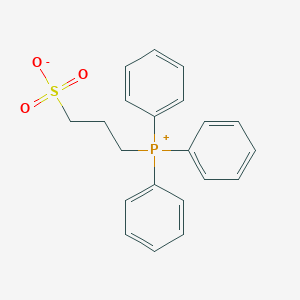

![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)

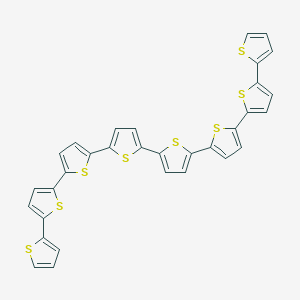

![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)